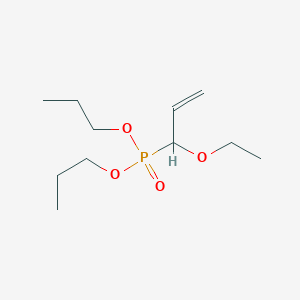
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This compound is known for its unique structure, which includes an ethoxy group and a prop-2-en-1-yl group attached to the phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an ethoxyprop-2-en-1-yl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and advanced purification techniques like distillation and crystallization to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or prop-2-en-1-yl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipropyl phosphonate
- Dipropyl propylphosphonate
- Phosphonic acid, dipropyl ester
Uniqueness
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate is unique due to its specific structural features, such as the presence of an ethoxy group and a prop-2-en-1-yl group. These structural elements confer distinct chemical and biological properties, making it different from other similar phosphonate compounds. Its unique structure allows for specific interactions with molecular targets, leading to its diverse applications in various fields.
Propriétés
Numéro CAS |
93171-89-2 |
|---|---|
Formule moléculaire |
C11H23O4P |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
3-dipropoxyphosphoryl-3-ethoxyprop-1-ene |
InChI |
InChI=1S/C11H23O4P/c1-5-9-14-16(12,15-10-6-2)11(7-3)13-8-4/h7,11H,3,5-6,8-10H2,1-2,4H3 |
Clé InChI |
SLONNHDESSILLR-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(C=C)OCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


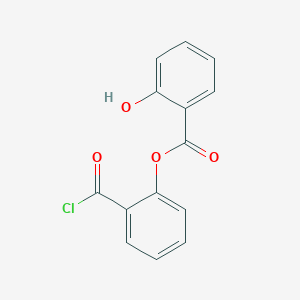
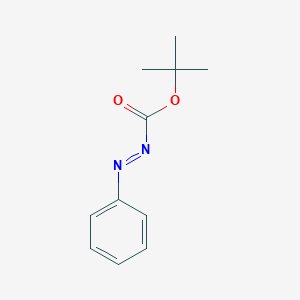
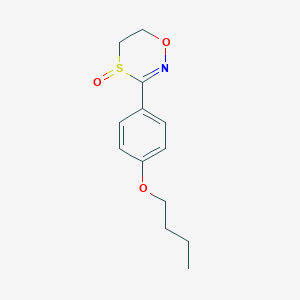

![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
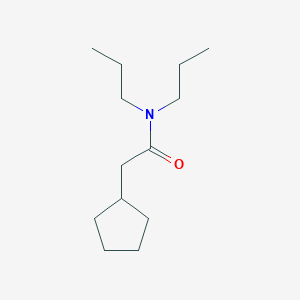
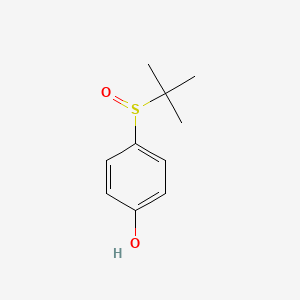
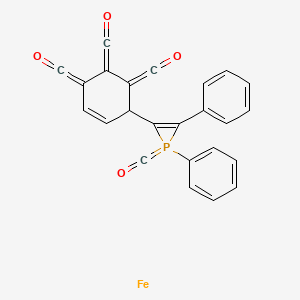


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)

